Hexahydrohippurate

Catalog No.
S571152
CAS No.
32377-88-1
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrohippurate

CAS Number

32377-88-1

Product Name

Hexahydrohippurate

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N

SMILES

Array

Synonyms

cyclohexanoylglycine, hexahydrohippurate

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O

Hexahydrohippurate is a N-acylglycine.

Hexahydrohippurate (cyclohexanoylglycine) is a specialized alicyclic glycine conjugate utilized primarily as a high-purity analytical standard in advanced metabolomics, microbiome profiling, and vaccine immunogenicity screening [1]. Formed exclusively via the gut microbial reduction of dietary shikimic acid followed by host hepatic glycine conjugation, it serves as a definitive, highly specific biomarker of the host-microbiome co-metabolic axis [2]. For procurement professionals, analytical chemists, and chemoinformatics analysts, sourcing biotechnology-grade hexahydrohippurate ensures precise chromatographic calibration and reproducible quantification in complex biofluid matrices. Unlike generic aromatic conjugates, this exact compound provides a stable, interference-free target for tracking specific microbial biotransformations and systemic immune responses in both preclinical models and clinical diagnostics.

Substituting hexahydrohippurate with its ubiquitous aromatic analog, hippuric acid (N-benzoylglycine), or its upstream precursor, shikimic acid, critically compromises assay specificity and procurement utility[1]. Hippuric acid is a promiscuous biomarker generated from multiple overlapping pathways—including xenobiotic toluene exposure and broad polyphenol metabolism—rendering it incapable of isolating specific alicyclic microbial activity. Conversely, quantifying only unconjugated shikimic acid fails to capture the essential host-hepatic conjugation step, missing the co-metabolic interaction entirely. Furthermore, in enzyme inhibition and structural biology assays, the saturated cyclohexane ring of hexahydrohippurate imparts distinct binding kinetics that cannot be replicated by the planar aromatic ring of hippuric acid [2]. Therefore, procuring the exact hexahydrohippurate standard is mandatory for accurate pathway mapping, avoiding the severe data confounding inherent to generic class-level substitutes.

Absolute Specificity in Host-Microbiome Co-Metabolism Profiling

In LC-MS/MS metabolomic profiling of mammalian biofluids, hexahydrohippurate provides absolute specificity for the shikimate-to-cyclohexanecarboxylate microbial pathway, whereas hippuric acid acts as a promiscuous marker [1]. Procuring hexahydrohippurate allows analysts to isolate gut-microbiota metabolic activity without the multi-pathway confounding (e.g., toluene exposure, catechols) that plagues hippuric acid assays.

Evidence DimensionBiomarker pathway specificity
Target Compound Data100% specific to alicyclic microbial reduction and host glycine conjugation
Comparator Or BaselineHippuric Acid (Promiscuous marker derived from >5 distinct metabolic and xenobiotic pathways)
Quantified DifferenceEliminates xenobiotic and broad-polyphenol background noise entirely
ConditionsLC-MS/MS metabolomic profiling of mammalian urine and plasma

Procuring this exact standard is essential for microbiome researchers who need to definitively prove gut-level shikimate metabolism without false positives from environmental or dietary aromatics.

Differentiation of Vaccine-Induced Immune Responses (DIVA Metabolomics)

During viral challenge models, metabolomic profiling reveals that hexahydrohippurate remains significantly elevated in vaccinated subjects, providing a stable biomarker for primary immune stimulation [1]. In contrast, related aromatic markers like N-methylhippuric acid show divergent behavior or fail to distinguish immune protection status effectively, making hexahydrohippurate a superior target for Differentiating Infected from Vaccinated Animals (DIVA).

Evidence DimensionPlasma fold-change (FC) post-vaccination vs. non-vaccinated infected models
Target Compound DataRemains significantly elevated (FC > -2.05) throughout the study duration (Days 6-20)
Comparator Or BaselineN-methylhippuric acid (Shows divergent reduction, FC = 2.46, masking long-term immune status)
Quantified DifferenceProvides a stable, continuous signature for primary immune stimulation unlike transient aromatic markers
ConditionsPlasma metabolomic profiling at day 6 to 20 post-infection in vaccinated vs. non-vaccinated cohorts

Pharmaceutical buyers must procure this standard to accurately benchmark the immunogenicity of new vaccine formulations and validate DIVA screening protocols.

Distinct Enzyme Inhibition Kinetics in Structural Biology Assays

In reversible inhibition assays of carboxypeptidase A, the saturated alicyclic ring of hexahydrohippurate dictates a highly linear uncompetitive binding mode at the esterase site[1]. Hippuric acid, possessing a planar aromatic ring, lacks this pronounced uncompetitive linear dependence at high concentrations, demonstrating that the 3D spatial geometry of the cyclohexane ring is critical for specific pocket binding.

Evidence DimensionEsterase activity inhibition profile (E/v linearity)
Target Compound DataPronounced uncompetitive inhibition with strict linear dependence up to >80% inhibition
Comparator Or BaselineHippuric Acid (Non-linear, complex inhibition profile at high concentrations)
Quantified DifferenceAlicyclic structure forces a distinct, highly linear uncompetitive binding mode absent in the aromatic analog
ConditionsReversible inhibition assays of specific esterase activity of carboxypeptidase A

For assay developers and structural biologists, procuring the hexahydro- derivative is necessary to probe specific non-aromatic metalloenzyme binding pockets that aromatic analogs cannot accurately map.

Host-Microbiome Co-Metabolism LC-MS/MS Assays

Hexahydrohippurate is the mandatory quantitative reference standard for tracking the specific microbial degradation of dietary shikimate. Its procurement ensures a precise analytical target free from the xenobiotic and environmental confounding associated with generic aromatic markers like hippuric acid [1].

Vaccine Immunogenicity and DIVA Screening

In pharmaceutical development, this compound is utilized as a target biomarker standard to evaluate early systemic immune responses to mucosal vaccines (e.g., RSV). It allows developers to differentiate between vaccinated and naturally infected subjects based on stable metabolic fold-changes[2].

Enzyme Kinetic Modeling and Inhibitor Design

Procured for use in structural biology assays to probe the esterase binding sites of metalloenzymes like carboxypeptidase A, where its saturated alicyclic structure provides unique, highly linear uncompetitive inhibition kinetics that aromatic analogs fail to replicate [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.10519334 Da

Monoisotopic Mass

185.10519334 Da

Heavy Atom Count

13

UNII

8QEB8PUK0Y

Other CAS

32377-88-1

Wikipedia

Hexahydrohippuric acid

Dates

Last modified: 08-15-2023

Explore Compound Types